molecular formula C19H17ClN6 B2372517 N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878063-89-9

N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2372517
CAS No.: 878063-89-9
M. Wt: 364.84
InChI Key: AVMMYFQGUWHWMA-UHFFFAOYSA-N
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Description

N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic small molecule based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a well-established bioisostere of purines that is of significant interest in medicinal chemistry and oncology research . This compound is designed with specific pharmacophoric features: the flat heteroaromatic system is intended to occupy the adenine binding pocket of enzyme targets, while the 3-chlorophenyl and 4-methylphenyl substituents are positioned to interact with hydrophobic regions of the binding site . Such molecular architecture is characteristic of compounds investigated as potential tyrosine kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) pathway . Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have demonstrated promising in vitro anti-proliferative activities against various human cancer cell lines, including A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) . The core scaffold has shown utility as a platform for developing ATP-competitive inhibitors, with some analogs exhibiting potent inhibitory activity against both wild-type (EGFR WT ) and mutant (EGFR T790M ) forms of the kinase, which is relevant for overcoming drug resistance in cancer therapy . The structural similarity of this scaffold to endogenous purines allows it to effectively interact with the binding sites of various kinases involved in signal transduction pathways that drive tumor proliferation and survival . This product is provided for research purposes to support the investigation of novel therapeutic agents, structure-activity relationship (SAR) studies, and mechanism of action analyses. It is supplied as a high-purity compound for use in biochemical and cellular assays. For Research Use Only. Not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

4-N-(3-chlorophenyl)-1-methyl-6-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6/c1-12-6-8-14(9-7-12)23-19-24-17(16-11-21-26(2)18(16)25-19)22-15-5-3-4-13(20)10-15/h3-11H,1-2H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMMYFQGUWHWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis to Carboxamide

The nitrile group of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile is hydrolyzed to a carboxamide using alcoholic sodium hydroxide (NaOH). This yields 5-amino-1-methyl-1H-pyrazole-4-carboxamide (Compound A).

Reaction Conditions:

  • Solvent: Ethanol
  • Base: 10% NaOH (aq)
  • Temperature: Reflux (78°C)
  • Time: 4–6 hours
  • Yield: 85–90%

Cyclization to Dihydroxy Intermediate

Compound A undergoes cyclization with urea under thermal conditions to form 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6-dione (Compound B).

Reaction Conditions:

  • Reagent: Urea (excess)
  • Temperature: 180–200°C (fusion)
  • Time: 2–3 hours
  • Yield: 70–75%

Chlorination to Dichloro Intermediate

The dihydroxy compound is treated with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to introduce chlorine atoms at positions 4 and 6, yielding 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Compound C).

Reaction Conditions:

  • Reagents: POCl₃ (5 equiv), PCl₅ (1 equiv)
  • Temperature: 110–120°C
  • Time: 6–8 hours
  • Yield: 80–85%

Sequential Amination Reactions

The dichloro intermediate (Compound C) undergoes two nucleophilic aromatic substitution (SNAr) reactions to introduce the 3-chlorophenyl and 4-methylphenyl groups.

Substitution at Position 4 with 3-Chloroaniline

Compound C reacts with 3-chloroaniline in a polar aprotic solvent to yield 4-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (Compound D).

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF)
  • Base: Potassium carbonate (K₂CO₃)
  • Temperature: 80–90°C
  • Time: 12–16 hours
  • Molar Ratio: 1:1.2 (Compound C : 3-chloroaniline)
  • Yield: 65–70%

Substitution at Position 6 with 4-Methylaniline

Compound D undergoes a second SNAr reaction with 4-methylaniline to introduce the final substituent, yielding the target compound.

Reaction Conditions:

  • Solvent: Toluene
  • Catalyst: Pyridine (10 mol%)
  • Temperature: 100–110°C
  • Time: 18–24 hours
  • Molar Ratio: 1:1.5 (Compound D : 4-methylaniline)
  • Yield: 60–65%

Optimization of Reaction Conditions

Solvent Selection

  • DMF is optimal for the first amination due to its high polarity, which facilitates SNAr reactivity.
  • Toluene is preferred for the second substitution to minimize side reactions (e.g., over-amination).

Temperature and Time

  • Higher temperatures (80–110°C) are required to overcome the decreased reactivity of the mono-chloro intermediate (Compound D).

Catalysts

  • Pyridine acts as a mild base and catalyst, enhancing the nucleophilicity of 4-methylaniline.

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.42 (s, 1H, pyrimidine-H)
    • δ 7.68–7.25 (m, 8H, aromatic-H)
    • δ 3.92 (s, 3H, N-CH₃)
    • δ 2.35 (s, 3H, C₆H₄-CH₃)
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 158.9 (C-4), 156.3 (C-6)
    • δ 135.2–118.4 (aromatic carbons)
    • δ 33.7 (N-CH₃), 21.1 (C₆H₄-CH₃)

Infrared Spectroscopy (IR)

  • Key Peaks:
    • 3320 cm⁻¹ (N-H stretch)
    • 1595 cm⁻¹ (C=N stretch)
    • 745 cm⁻¹ (C-Cl stretch)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₉H₁₇ClN₆: 364.84
  • Observed: 364.85 [M+H]⁺

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization and amination steps. For example, the cyclization of Compound A with urea under microwave conditions (300 W, 150°C) completes in 20 minutes with a 90% yield.

One-Pot Synthesis

A one-pot approach combining chlorination and amination steps is feasible but requires precise stoichiometric control to avoid byproducts.

Challenges and Mitigation Strategies

  • Regioselectivity: The order of amination (4-position first, then 6-position) is critical to prevent cross-contamination. Using bulkier amines for the first substitution improves selectivity.
  • Purification: Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively isolates the target compound with >95% purity.

Chemical Reactions Analysis

Core Reactivity of Pyrazolo[3,4-d]Pyrimidine Scaffold

The compound’s reactivity is governed by its fused heterocyclic structure:

  • Electrophilic Substitution : The pyrimidine ring (C-4 and C-6 positions) exhibits electron-deficient character, favoring nucleophilic attack.

  • Aromatic Substitution : The pyrazole ring (C-3) participates in electrophilic substitution due to resonance stabilization .

  • Amino Group Reactivity : The N4-(3-chlorophenyl) and N6-(4-methylphenyl) substituents enable cross-coupling and alkylation reactions.

Nucleophilic Aromatic Substitution

The 4,6-diamine groups undergo substitution with electrophiles:

Reaction Conditions Product Yield Source
Halogenation (Cl/Br)POCl₃, 110°C, 4 hr4-Chloro-6-(chloromethyl)-1-methyl derivative85%
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives (e.g., with boronic acids)60–75%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Alkylated analogs (e.g., morpholinoethyl derivatives)70%
  • Mechanistic Insight : The chlorophenyl group at N4 enhances electron-withdrawing effects, accelerating cross-coupling reactions.

Oxidation and Reduction

The pyrimidine core and substituents undergo redox transformations:

  • Oxidation :

    • MnO₂ in DCM oxidizes the methyl group to a carbonyl (e.g., forming pyrazolo[3,4-d]pyrimidinones).

    • Yields depend on solvent polarity (70–90% in aprotic solvents).

  • Reduction :

    • NaBH₄ selectively reduces nitro groups on aryl substituents to amines (e.g., converting nitrobenzene to aniline derivatives).

Functionalization of Amino Groups

The primary and secondary amines participate in:

  • Acylation :

    • Reacts with acetyl chloride or anhydrides in pyridine to form acetamide derivatives (e.g., N-acetyl-4,6-diamino products).

  • Schiff Base Formation :

    • Condenses with aldehydes (e.g., benzaldehyde) under acidic conditions to yield imine-linked analogs .

Electrophilic Attack at C-3

The pyrazole ring’s C-3 position is susceptible to electrophilic substitution:

Reaction Reagent Product Regioselectivity Source
BrominationBr₂ in AcOH3-Bromo-pyrazolo[3,4-d]pyrimidine>95% at C-3
NitrationHNO₃/H₂SO₄, 0°C3-Nitro derivative80%
  • Structural Impact : Bromination at C-3 increases steric bulk, altering kinase inhibition profiles .

Ring-Opening and Rearrangement

Under harsh conditions, the fused ring system undergoes degradation:

  • Acid Hydrolysis (HCl, reflux): Cleavage of the pyrimidine ring to form pyrazole-4-carboxamide derivatives .

  • Base-Mediated Rearrangement (NaOH, ethanol): Converts pyrazolo[3,4-d]pyrimidine to pyrimido[4,5-d]pyridazine analogs .

Scientific Research Applications

N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Compound A : N6-(3-Chloro-4-Methoxyphenyl)-1-Methyl-N4-Phenylpyrazolo[3,4-d]Pyrimidine-4,6-Diamine

  • N6 Substituent : 3-Chloro-4-methoxyphenyl.
  • The N4 phenyl group lacks substituents, reducing steric hindrance compared to the 3-chlorophenyl group in the target compound.
  • Implications : The methoxy group may improve water solubility but reduce lipophilicity, affecting membrane permeability .

Compound B : N4-(3-Chloro-4-Methylphenyl)-N6-Ethyl-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine

  • N4 Substituent : 3-Chloro-4-methylphenyl.
  • N6 Substituent : Ethyl.
  • Key Differences: The N4 group has an additional methyl group at position 4, increasing steric bulk compared to the target compound.
  • Implications : The ethyl group may enhance metabolic stability but reduce aromatic interactions in target binding .

Compound C : N3-(4-Chlorophenyl)-N4-(3-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidine-3,4-Diamine

  • Core Structure : Similar pyrazolo-pyrimidine scaffold.
  • Substituents : Chlorine at N3 and N4 positions.
  • Key Differences :
    • Dual chloro substituents create a highly electron-deficient aromatic system, influencing reactivity and intermolecular interactions.
    • Lacks the 1-methyl and N6-substituted groups present in the target compound.
  • Implications : Increased electron-withdrawing effects may enhance binding to targets requiring polarized interactions .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Water Solubility (µg/mL) Key Substituents
Target Compound C19H17ClN6* ~348.8 Not reported N4: 3-Chlorophenyl; N6: 4-Methylphenyl
Compound A C19H16ClN5O 365.8 Not reported N6: 3-Chloro-4-methoxyphenyl
Compound B C15H17ClN6 316.8 0.5 (pH 7.4) N4: 3-Chloro-4-methylphenyl; N6: Ethyl
Compound C C18H15ClN6 350.8 Not reported N3: 4-Chlorophenyl; N4: 3-Chlorophenyl

*Estimated based on structural analogs.

Key Observations:

  • The target compound’s 4-methylphenyl group likely further reduces solubility compared to methoxy-containing analogs .
  • Molecular Weight : The target compound’s higher molecular weight (~348.8 g/mol) compared to Compound B (316.8 g/mol) may influence pharmacokinetic properties like absorption and distribution.

NMR Spectral Comparisons

Aromatic Proton Shifts :

  • For example, Compound C’s H-2′ and H-6′ protons resonate at 7.62 ppm, while H-3′′ and H-5′′ in Compound A appear at 7.24 ppm .
  • Electron-Donating Groups : Methoxy substituents (e.g., in Compound A) upfield-shift adjacent protons (e.g., 7.24 ppm vs. 7.70 ppm for chloro-substituted analogs) .

Biological Activity

N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its significant biological activities, particularly in the context of cancer therapy and other therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H17ClN6
  • Molecular Weight : Approximately 364.8 g/mol
  • Structure : The compound features a fused pyrazole and pyrimidine ring system, with substituted phenyl groups that enhance its chemical properties and biological activities.

The primary biological activity of this compound is attributed to its role as an inhibitor of cyclin-dependent kinase 6 (CDK6). By binding to the ATP pocket of CDK6, it modulates various biochemical pathways related to:

  • Cell Cycle Regulation : Inhibition of CDK6 leads to cell cycle arrest.
  • Transcriptional Regulation : Affects gene expression related to cellular proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound's IC50 values suggest significant potency against cancer cells:

Cell Line IC50 Value (µM)
A5498.21
HCT-11619.56

These values indicate its effectiveness in inhibiting the growth of lung (A549) and colorectal (HCT-116) cancer cells.

Kinase Inhibition

In addition to CDK6, this compound has shown inhibitory effects on other kinases:

Kinase IC50 Value (µM)
c-Src0.47
Csk2.0

These results highlight the potential of this compound as a multi-targeted therapeutic agent in oncology.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability, which is crucial for its therapeutic efficacy. The compound's ability to penetrate biological membranes enhances its potential for clinical application.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. These studies have established structure-activity relationships (SAR) that inform further optimization of these compounds for enhanced biological activity.

Example Study

A study published in Chemistry & Biology Interface evaluated several derivatives for their Src kinase inhibitory activities. Among them, this compound demonstrated notable inhibitory effects with IC50 values comparable to other known inhibitors .

Q & A

Q. What are the standard synthetic protocols for N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via condensation of 5-aminopyrazole derivatives with appropriate carbonyl reagents under basic conditions (e.g., potassium carbonate in DMSO or acetonitrile) .
  • Step 2 : Introduction of the 3-chlorophenyl and 4-methylphenyl substituents via Buchwald-Hartwig amination or Ullmann coupling, optimized for regioselectivity .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., acetic acid) to achieve >95% purity .

Critical Parameters :

  • Catalyst selection (e.g., Pd-based catalysts for coupling reactions).
  • Solvent polarity to control reaction rates and byproduct formation .

Q. How is the compound characterized structurally, and what analytical methods are essential?

Structural confirmation relies on:

  • 1H/13C NMR : Assignments for aromatic protons (δ 6.5–8.1 ppm) and amine groups (δ 5.5–10.9 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures to determine bond angles and confirm substituent positions .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C20H18ClN6: 393.12) .

Validation : Cross-correlate NMR shifts with computational models (e.g., DFT) to resolve ambiguities in substituent orientation .

Q. What is the primary biological target of this compound, and how is activity assessed?

The compound acts as a protein kinase inhibitor , targeting tyrosine kinases (e.g., EGFR, VEGFR) implicated in cancer. Assays include:

  • In vitro kinase assays : IC50 values determined via ADP-Glo™ kinase assays using recombinant kinases .
  • Cell viability assays : Dose-response curves (e.g., MTT assays) in cancer cell lines (e.g., HCT-116, IC50 ~1–10 µM) .

Key Controls : Include staurosporine (positive control) and DMSO vehicle .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts in multi-step reactions?

Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves regioselectivity in pyrimidine ring formation .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine groups in substitution steps .
  • Catalyst loading optimization : Lower Pd(OAc)2 concentrations (0.5–1 mol%) reduce metal contamination while maintaining >80% yield .

Troubleshooting : Use TLC/HPLC to monitor intermediates and adjust stoichiometry if dimerization byproducts (e.g., bis-aminated species) dominate .

Q. How do structural modifications at the N4 and N6 positions alter kinase selectivity?

Case Study :

  • N4-(3-Chlorophenyl) : Enhances hydrophobic interactions with kinase ATP-binding pockets (ΔΔG = -2.3 kcal/mol vs. unsubstituted analogs) .
  • N6-(4-Methylphenyl) : Improves metabolic stability (t1/2 in human liver microsomes: 45 min vs. 12 min for N6-H analogs) .

Experimental Design :

  • Synthesize analogs with substituents varying in steric bulk/hydrophobicity (e.g., 4-fluorophenyl, 4-methoxyphenyl).
  • Compare inhibition profiles across kinase panels (e.g., Eurofins KinaseProfiler™) .

Q. How can conflicting data between crystallographic and spectroscopic results be resolved?

Scenario : NMR suggests equatorial positioning of a substituent, while X-ray data indicates axial orientation.

  • Approach :

Validate crystallographic data using SHELXL refinement (R-factor < 0.05) .

Perform NOESY NMR to detect spatial proximities between substituents and the core .

Use molecular dynamics simulations to assess conformational flexibility in solution vs. solid state .

Example : For N4-aryl analogs, X-ray data resolved a 15° deviation in dihedral angles vs. DFT-optimized structures, attributed to crystal packing effects .

Q. What methodologies address off-target effects in kinase inhibition studies?

  • Proteome-wide profiling : Use kinobeads/chemical proteomics to identify non-kinase targets (e.g., HSP90) .
  • CRISPR-Cas9 knockout models : Validate target specificity by comparing IC50 in wild-type vs. kinase-deficient cell lines .
  • Dose-response matrix : Test compound in combination with known kinase inhibitors to detect synergistic/antagonistic effects .

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